molecular formula C14H12N4O4 B14001017 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione CAS No. 64233-17-6

6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione

Cat. No.: B14001017
CAS No.: 64233-17-6
M. Wt: 300.27 g/mol
InChI Key: DAJYZYCUKBMTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pteridine core substituted with a hydroxy-methoxyphenyl group and a methyl group, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with 4-hydroxy-3-methoxybenzaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway, and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. It can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, known for its anti-inflammatory and antioxidant properties.

    Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, widely studied for its antioxidant and anti-inflammatory effects.

    Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, known for its antioxidant properties.

Uniqueness

6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

64233-17-6

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

6-(4-hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione

InChI

InChI=1S/C14H12N4O4/c1-18-12-11(13(20)17-14(18)21)16-8(6-15-12)7-3-4-9(19)10(5-7)22-2/h3-6,19H,1-2H3,(H,17,20,21)

InChI Key

DAJYZYCUKBMTJH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.